

Clinical Evidence and Proposed Biomarker Signature

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Compound Focus: Avanbulin

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The phase 1/2a study of lis**avanbulin** (the oral prodrug of **avanbulin**) in patients with recurrent high-grade glioma or glioblastoma (GBM) revealed that a subset of patients experienced profound and durable responses. The translational results from this trial suggest that a molecular signature, rather than a single biomarker, may predict treatment efficacy [1].

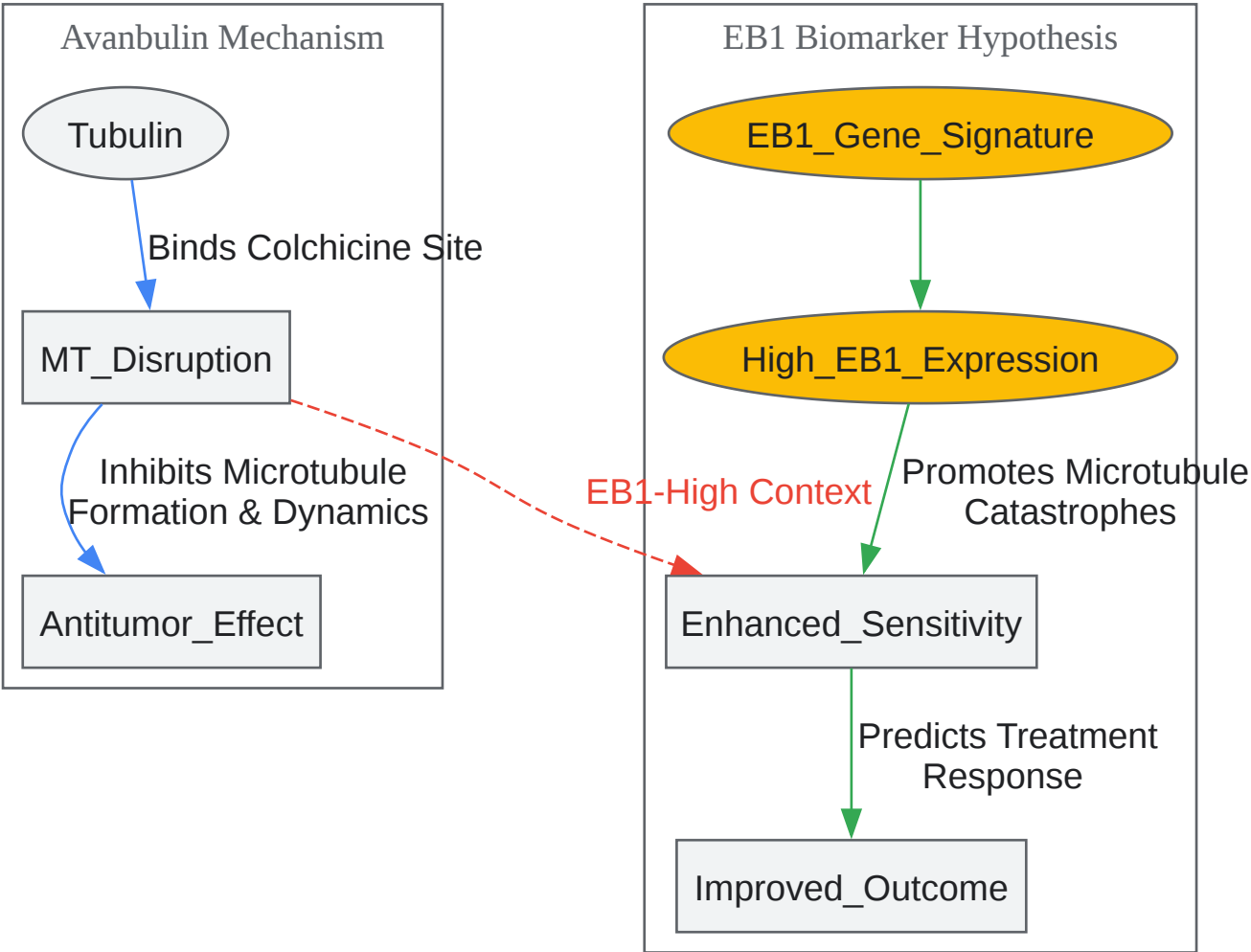
The following table summarizes the key clinical findings and the proposed biomarker profile:

Aspect	Details and Findings
Clinical Context	Phase 1/2a study (NCT02490800) in patients with recurrent glioblastoma or high-grade glioma [1].
Reported Efficacy	"Profound, durable responses in a subset of patients" with recurrent refractory grade 4 astrocytoma or glioblastoma [1].
Proposed Biomarker	A response-predictive molecular signature was identified, warranting further exploration. The signature is linked to the EB1 (End-binding protein 1) pathway [1].
Mechanistic Rationale	EB1 protein sensitizes microtubules to the action of microtubule-interacting agents. Preclinical data showed that lisavanbulin-treated mice with EB1-high tumors had significantly longer survival [1].

Mechanism of Action and Biomarker Rationale

The diagram below illustrates the proposed mechanism of **Avanbulin** and the role of the EB1-associated biomarker signature in predicting tumor cell response.

Proposed Mechanism of Avanbulin and EB1 Biomarker Role



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Guidance for Researchers

For researchers aiming to develop assays for this biomarker:

- **Focus on Gene Expression:** The proposed predictive tool is a multi-gene expression signature. Developing a robust RNA-based assay (such as RNA-Seq or RT-qPCR) for the genes in this signature would be a primary objective [1].
- **Validate in Relevant Models:** Preclinical data is strongest in glioblastoma models. Further validation of this signature should be conducted in patient-derived cell lines and xenograft models that recapitulate the tumor microenvironment [1].
- **Reference Broader MTA Biomarker Context:** While the specific genes in the **avanbulin** signature are not fully detailed in the available report, the general approach for discovering drug-specific biomarker genes for Microtubule Targeting Agents (MTAs) has been demonstrated. A similar methodology could be applied, involving sensitivity screening across a large panel of cancer cell lines and correlation with baseline gene expression data to identify unique fingerprint genes [2].
- **Clinical Correlation is Key:** Any developed assay will ultimately need to be correlated with clinical response data (such as tumor shrinkage or patient survival) in prospective clinical trials to confirm its predictive power [1].

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References

1. A phase 1/2a dose-finding study and biomarker assessment of ... [pmc.ncbi.nlm.nih.gov]
2. Systematic Analysis of Genetic and Pathway Determinants ... [pmc.ncbi.nlm.nih.gov]

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